4-Chloro-2-fluoro-5-sulfamoylaniline 4-Chloro-2-fluoro-5-sulfamoylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17683804
InChI: InChI=1S/C6H6ClFN2O2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,9H2,(H2,10,11,12)
SMILES:
Molecular Formula: C6H6ClFN2O2S
Molecular Weight: 224.64 g/mol

4-Chloro-2-fluoro-5-sulfamoylaniline

CAS No.:

Cat. No.: VC17683804

Molecular Formula: C6H6ClFN2O2S

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-fluoro-5-sulfamoylaniline -

Specification

Molecular Formula C6H6ClFN2O2S
Molecular Weight 224.64 g/mol
IUPAC Name 5-amino-2-chloro-4-fluorobenzenesulfonamide
Standard InChI InChI=1S/C6H6ClFN2O2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,9H2,(H2,10,11,12)
Standard InChI Key TXBDAHLPHMWZPE-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features an aniline backbone substituted at positions 2 (fluoro), 4 (chloro), and 5 (sulfamoyl). The SMILES notation NC1=CC(S(=O)(N)=O)=C(Cl)C=C1F\text{NC}_1\text{=CC(S(=O)(N)=O)=C(Cl)C=C}_1\text{F} reflects this arrangement, where the sulfamoyl group (SO2NH2-\text{SO}_2\text{NH}_2) contributes to hydrogen-bonding capabilities, while the halogen atoms enhance electrophilic reactivity . The planar aromatic system facilitates π-π stacking interactions, critical for binding biological targets such as enzymes or DNA.

Physicochemical Characteristics

Key properties include:

PropertyValue/DescriptionSource
Molecular FormulaC6H6ClFN2O2S\text{C}_6\text{H}_6\text{ClFN}_2\text{O}_2\text{S}
Molecular Weight224.64 g/mol
SolubilityModerate in polar solvents
StabilitySensitive to moisture

The electron-withdrawing effects of chlorine and fluorine reduce electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the sulfamoyl group. This electronic profile also enhances metabolic stability, a desirable trait in drug candidates .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, general routes involve sequential functionalization of aniline derivatives:

  • Sulfonation: Introduction of the sulfamoyl group via reaction with chlorosulfonic acid, followed by amidation.

  • Halogenation: Electrophilic substitution using chlorine and fluorine sources under controlled conditions .
    Optimization focuses on minimizing byproducts, with catalysts and temperature adjustments improving yield.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and purity. Recent advances employ flow chemistry to enhance reaction control, reducing decomposition risks associated with exothermic steps .

Biological and Pharmacological Activity

Antibacterial Mechanisms

The sulfamoyl group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase in bacterial folate synthesis. This mechanism, shared with sulfonamide antibiotics, disrupts nucleotide production, leading to bacteriostatic effects . Fluorine’s electronegativity enhances membrane permeability, while chlorine increases binding affinity through hydrophobic interactions.

Applications in Scientific Research

Pharmaceutical Development

4-Chloro-2-fluoro-5-sulfamoylaniline serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its modular structure allows derivatization at the amine or sulfamoyl groups, enabling structure-activity relationship (SAR) studies .

Fluorescent Imaging

Conjugation with fluorophores yields probes for tracking cellular uptake. The sulfamoyl group’s polarity ensures solubility in aqueous media, while halogen atoms prevent aggregation-induced quenching .

Precaution CodePhrase
P261Avoid breathing dust/particles
P280Wear protective gloves/eye/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water

Comparative Analysis with Structural Analogs

Halogenated Sulfonamide Derivatives

Compared to 4-chloro-2-fluorobenzenesulfonamide, the aniline moiety in 4-chloro-2-fluoro-5-sulfamoylaniline offers a secondary amine for further functionalization, broadening its utility in medicinal chemistry .

Future Research Directions

  • Synthetic Innovation: Developing catalytic asymmetric methods to access enantiopure derivatives.

  • Therapeutic Exploration: Evaluating efficacy against antibiotic-resistant pathogens.

  • Material Science Applications: Engineering metal-organic frameworks (MOFs) for sensor technologies .

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